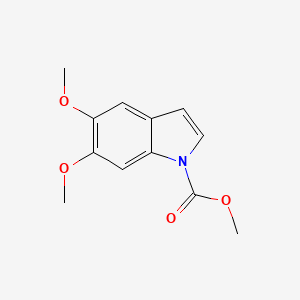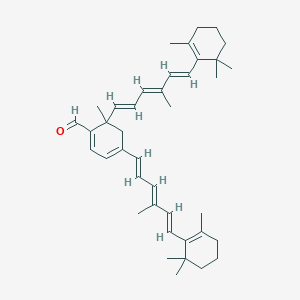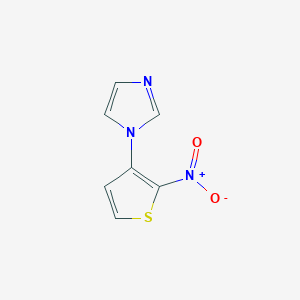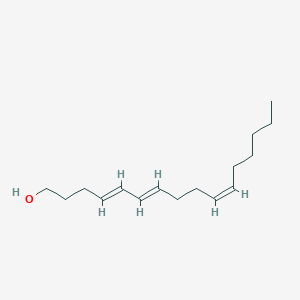
4E,6E,10Z-Hexadecatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4E,6E,10Z-Hexadecatrien-1-ol is a long-chain fatty alcohol with the molecular formula C16H28O. It is characterized by the presence of three double bonds at positions 4, 6, and 10, with the specific configuration of these bonds being 4E, 6E, and 10Z. This compound is known for its role as a component of insect sex pheromones, particularly in attracting male moths .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4E,6E,10Z-Hexadecatrien-1-ol typically involves the use of commercially available starting materials. One reported method involves the stereoselective formation of conjugated double bonds through Sonogashira coupling and Wittig reactions. The Sonogashira coupling is used to form the (E)-5-bromo-pent-4-en-1-ol, which is then subjected to stereoselective hydrogenation and Wittig reactions to introduce the desired double bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4E,6E,10Z-Hexadecatrien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of hexadecatrienal or hexadecatrienoic acid.
Reduction: Formation of hexadecanol.
Substitution: Formation of hexadecatrienyl chloride.
Scientific Research Applications
4E,6E,10Z-Hexadecatrien-1-ol has several scientific research applications:
Chemistry: Used as a model compound in studies of fatty alcohols and their reactions.
Biology: Investigated for its role in insect communication, particularly in the study of pheromones.
Industry: Used in the formulation of fragrances and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The primary mechanism of action of 4E,6E,10Z-Hexadecatrien-1-ol is its role as a pheromone. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction. The molecular targets are olfactory receptor neurons that detect the compound and initiate a signaling cascade leading to the desired behavioral outcome .
Comparison with Similar Compounds
Similar Compounds
4E,6Z,10Z-Hexadecatrien-1-ol: Another isomer with different double bond configurations.
Hexadecanol: A saturated fatty alcohol with no double bonds.
Hexadecatrienal: The aldehyde form of the compound.
Uniqueness
4E,6E,10Z-Hexadecatrien-1-ol is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its role as a pheromone component sets it apart from other fatty alcohols and makes it a valuable compound in entomological studies .
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,10-13,17H,2-5,8-9,14-16H2,1H3/b7-6-,11-10+,13-12+ |
InChI Key |
AHUWGXXXQILFPZ-AYDIKMHNSA-N |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/C=C/CCCO |
Canonical SMILES |
CCCCCC=CCCC=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


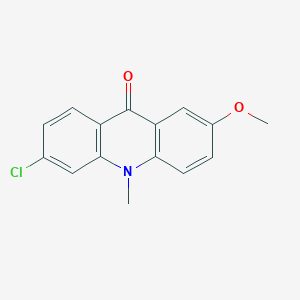

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
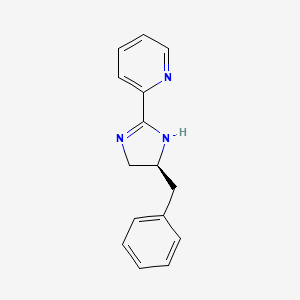
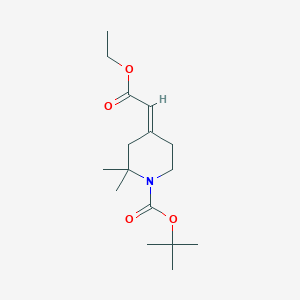
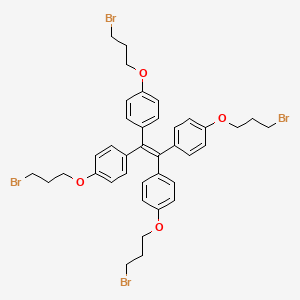
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
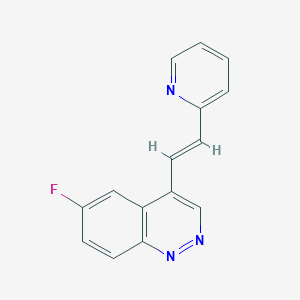
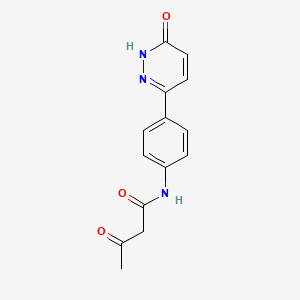
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
